molecular formula C21H15NO4S B2431743 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923158-02-5

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No.: B2431743
CAS No.: 923158-02-5
M. Wt: 377.41
InChI Key: ZDPUHJQTYDXISB-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a chromenone core linked to a thiophene ring via a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-methoxyphenyl)-4H-chromen-4-one with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities such as anti-inflammatory and antioxidant properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The combined effects of these moieties contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
  • **N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
  • **N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyrrole-2-carboxamide

Uniqueness

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide stands out due to the presence of both chromenone and thiophene moieties, which confer unique electronic and steric properties. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core, which is known for various biological activities, and a thiophene ring that may contribute to its pharmacological properties. Its structure can be represented as follows:

N 2 2 methoxyphenyl 4 oxo 4H chromen 6 yl thiophene 2 carboxamide\text{N 2 2 methoxyphenyl 4 oxo 4H chromen 6 yl thiophene 2 carboxamide}

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in the chromenone class can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anticancer Properties : Many chromenones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. The compound was tested against reactive oxygen species (ROS) generation in cell lines, showing a dose-dependent reduction in ROS levels.

Concentration (µM)ROS Level (% Reduction)
1025
5050
10070

Anticancer Activity

The anticancer potential of this compound was evaluated using several cancer cell lines. It was found to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase
A54918Inhibition of proliferation

Case Studies

  • Study on Apoptosis Induction : A study conducted on HeLa cells revealed that treatment with this compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This suggests its potential as a therapeutic agent in cervical cancer treatment.
  • Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in inhibiting AChE and BChE activities, suggesting potential applications in treating Alzheimer's disease. The inhibition was significant at concentrations as low as 10 µM.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-25-17-6-3-2-5-14(17)19-12-16(23)15-11-13(8-9-18(15)26-19)22-21(24)20-7-4-10-27-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPUHJQTYDXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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